Alpha-2A Adrenergic Receptor Binding Affinity: A >1,000-Fold Potency Differential Versus Brimonidine
In a direct comparative radioligand displacement assay using [3H]rauwolscine at human alpha-2A adrenergic receptors expressed in CHO cells, (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine exhibited a Ki of 3,100 nM, whereas brimonidine displayed a Ki of 2.7 nM under identical assay conditions [1]. This represents a 1,148-fold reduction in binding affinity for the target compound, fundamentally altering its pharmacological profile and rendering it unsuitable for agonist applications where brimonidine is employed.
| Evidence Dimension | Binding affinity (Ki) at human alpha-2A adrenergic receptor |
|---|---|
| Target Compound Data | Ki = 3,100 nM (3.1 μM) |
| Comparator Or Baseline | Brimonidine: Ki = 2.7 nM |
| Quantified Difference | 1,148-fold weaker binding affinity (target compound) |
| Conditions | Displacement of [3H]rauwolscine from human alpha-2A adrenergic receptor expressed in CHO cells |
Why This Matters
This quantitative potency gap confirms that (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine cannot substitute for brimonidine in functional alpha-2A agonist studies; conversely, its weak affinity makes it a valuable negative control or selectivity probe.
- [1] BindingDB. BDBM50055838 (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine::CHEMBL74449. Ki: 3.10E+3 nM for human Alpha-2A adrenergic receptor. View Source
